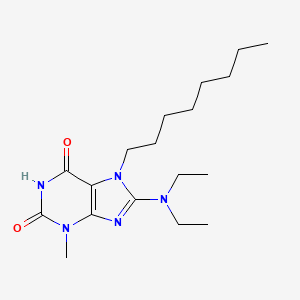
8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and an octyl chain attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method starts with the alkylation of 3-methylxanthine with octyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the diethylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to nucleic acids, affecting their structure and function. This interaction can lead to the modulation of gene expression and inhibition of certain enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A purine derivative with vasodilatory properties.
Uniqueness
8-(diethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyl chain and diethylamino group differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications.
Properties
Molecular Formula |
C18H31N5O2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
8-(diethylamino)-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C18H31N5O2/c1-5-8-9-10-11-12-13-23-14-15(19-17(23)22(6-2)7-3)21(4)18(25)20-16(14)24/h5-13H2,1-4H3,(H,20,24,25) |
InChI Key |
IUNYODJOLMTCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















